N,N-diethyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
Description
Historical Development of N,N-Dialkylindol-3-ylglyoxylamide Derivatives
The evolution of N,N-dialkylindol-3-ylglyoxylamides reflects efforts to balance potency and drug-like properties. Early studies focused on unsubstituted indole N-H groups, as seen in benzodiazepine receptor ligands. However, alkylation at the indole nitrogen emerged as a strategy to modulate pharmacokinetics. For instance, Colley et al. demonstrated that N^1-alkyl substitutions in tubulin inhibitors could reduce cytotoxicity while maintaining efficacy, provided compensatory modifications were made to the glyoxylamide side chain.
The introduction of N,N-diethyl groups in glyoxylamide derivatives likely originated from optimizing solubility and metabolic stability. Alkyl substituents on the amide nitrogen shield the carbonyl from hydrolytic enzymes and enhance lipophilicity, facilitating membrane permeability. In tubulin-targeting indolylglyoxylamides, such as compound 13 (N^1-(p-chlorobenzyl)-3-(pyridin-2-yl)indol-3-ylglyoxylamide), replacing the benzyl group with aliphatic chains improved water solubility without sacrificing tubulin polymerization inhibition. This precedent supports the rationale for N,N-diethylation in the subject compound, potentially mitigating the poor bioavailability observed in earlier analogs.
Privileged Structural Features of 2-Methylindole Variants
The 2-methyl substitution on the indole ring introduces steric and electronic effects critical for target engagement. Methyl groups at the indole C-2 position rigidify the ring system, favoring conformations that enhance interactions with hydrophobic binding pockets. For example, Guggilapu et al. reported that C5-tethered indol-3-ylglyoxylamides with methyl groups exhibited superior tubulin inhibition (IC~50~ = 0.40 μM) compared to non-methylated analogs, attributed to improved van der Waals contacts with the colchicine binding site.
In the case of this compound, the 2-methyl group may synergize with the glyoxylamide’s hydrogen-bonding capacity. Molecular modeling studies on analogous compounds reveal that the glyoxylamide’s ketone oxygen forms hydrogen bonds with residues like Asn101 and Lys352 in tubulin, while the indole’s aromatic system engages in π-stacking with Phe404. The 2-methyl group could further stabilize these interactions by preventing unfavorable torsional angles or shielding reactive sites from metabolic oxidation.
Table 1: Structural Modifications and Biological Effects in Selected Indolylglyoxylamide Derivatives
The N,N-diethyl glyoxylamide moiety in the subject compound extends these principles. By replacing traditional aryl or heteroaryl groups with aliphatic chains, this derivative likely achieves greater metabolic stability and oral bioavailability. Tantak et al. observed similar benefits in bis(indolyl)glyoxylamides, where alkylated variants displayed broad-spectrum antibacterial activity (MIC = 12.5–25 μg/mL) without cytotoxicity. These findings suggest that the subject compound’s diethyl groups could similarly enhance its pharmacological profile, positioning it as a candidate for further optimization.
Properties
IUPAC Name |
N,N-diethyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-4-17(5-2)15(19)14(18)13-10(3)16-12-9-7-6-8-11(12)13/h6-9,16H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYRJMDZLPVZPFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C(=O)C1=C(NC2=CC=CC=C21)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide typically involves the reaction of 2-methylindole with diethylamine and an appropriate acylating agent. One common method involves the use of acetic anhydride as the acylating agent under reflux conditions. The reaction proceeds as follows:
Starting Materials: 2-methylindole, diethylamine, acetic anhydride.
Reaction Conditions: The reaction mixture is heated under reflux for several hours.
Product Isolation: The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamide group can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxo derivatives of the indole ring.
Reduction: Amine derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of N,N-diethyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide typically involves the reaction of 2-methylindole with diethylamine and an acylating agent, such as acetic anhydride. The reaction conditions usually require refluxing the mixture for several hours, followed by purification techniques like recrystallization or column chromatography .
Chemical Reactions:
- Oxidation: Can be oxidized to form oxo derivatives using agents like potassium permanganate.
- Reduction: Reducing agents such as lithium aluminum hydride can yield amine derivatives.
- Substitution: The diethylamide group can undergo nucleophilic substitution with various nucleophiles .
Biological Activities
This compound has been investigated for several biological activities:
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Its mechanism may involve inhibiting key proteins involved in bacterial cell division, leading to cell death .
Anticancer Potential
In preclinical studies, this compound has shown promise as an anticancer agent. It demonstrated significant tumor growth inhibition in mouse xenograft models, with a reported reduction in tumor size by approximately 60% compared to control groups .
Anti-inflammatory Effects
The compound has also been studied for its potential to modulate neuroinflammatory responses, suggesting applications in treating neurodegenerative diseases. It was observed to significantly reduce pro-inflammatory cytokine levels .
Case Studies and Research Findings
Several studies have documented the biological effects of this compound:
Mechanism of Action
The mechanism of action of N,N-diethyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit the function of key proteins involved in bacterial cell division, leading to cell death. The compound may also interfere with the synthesis of essential biomolecules in microorganisms.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations
- Substituent Impact on Activity :
- Indole Modifications : Adamantane at the 2-position () enhances cytotoxicity, likely due to increased hydrophobicity and interaction with cellular targets. The 2-methyl group in the target compound may balance lipophilicity and metabolic stability.
- Amide Substitutions : N,N-Diethyl groups may improve solubility compared to adamantane or cyclohexyl derivatives. Cyclopropyl () and aromatic substituents () alter steric and electronic profiles, influencing receptor binding or pharmacokinetics.
- Mechanistic Insights : Adamantane-containing analogs induce apoptosis via caspase-8 activation and PARP cleavage, suggesting a shared mechanism for indole-oxoacetamides . The target compound’s diethyl groups might modulate caspase selectivity or potency.
Biological Activity
N,N-diethyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is a synthetic compound belonging to the indole family, known for its diverse biological activities. This article reviews its synthesis, biological activities, mechanisms of action, and relevant case studies.
Synthesis
The compound is synthesized through the reaction of 2-methylindole with diethylamine and an acylating agent, typically acetic anhydride , under reflux conditions. The general synthetic route involves:
-
Starting Materials :
- 2-methylindole
- Diethylamine
- Acetic anhydride
-
Reaction Conditions :
- Heating under reflux for several hours.
- Purification via recrystallization or column chromatography.
-
Industrial Production :
- Continuous flow reactors are utilized for scaling up production, which enhances yield and purity.
Biological Activities
This compound exhibits several notable biological activities:
Antimicrobial Properties
Research indicates that this compound has significant antimicrobial and antifungal properties. It may inhibit key proteins involved in bacterial cell division, leading to cell death. The compound's mechanism likely involves interference with essential biomolecule synthesis in microorganisms .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Inhibition of Protein Function : The compound is believed to inhibit proteins crucial for bacterial survival.
- Disruption of Biomolecule Synthesis : It may interfere with the synthesis of nucleic acids or proteins in target organisms, leading to their death .
Case Studies and Research Findings
Several studies have investigated the biological activity of related indole compounds, providing insights into the potential applications of this compound:
Q & A
Q. What are the optimal synthetic routes and reaction conditions for synthesizing N,N-diethyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide?
The synthesis typically involves multi-step organic reactions, starting with indole derivatives and proceeding through functional group transformations. Key steps include:
- Coupling reactions : Amide bond formation between diethylamine and the oxoacetamide core under anhydrous conditions (e.g., using carbodiimide coupling agents).
- Indole functionalization : Introduction of the 2-methyl group via Friedel-Crafts alkylation or palladium-catalyzed cross-coupling .
- Optimization parameters : Temperature (60–80°C), solvent choice (DMF or THF), and catalyst selection (e.g., Pd(PPh₃)₄ for cross-couplings). Yields can be improved by controlling reaction time and purification via column chromatography .
Q. How is the structural characterization of this compound validated?
Structural confirmation relies on spectroscopic and analytical techniques:
- NMR spectroscopy : ¹H and ¹³C NMR to verify substituent positions on the indole ring and acetamide backbone.
- Mass spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H]+ peak at m/z 285.14).
- Infrared (IR) spectroscopy : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) validate functional groups .
Q. What standard pharmacological assays are used to evaluate its bioactivity?
Initial screening includes:
- In vitro cytotoxicity : MTT or resazurin assays against cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values.
- Apoptosis assays : Flow cytometry with Annexin V/PI staining to quantify programmed cell death.
- Enzyme inhibition : Kinase or receptor-binding assays (e.g., ELISA-based measurements) to identify molecular targets .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound?
SAR studies focus on modifying substituents to enhance potency and selectivity:
- Indole C2-methyl group : Critical for steric stabilization of target binding; removal reduces activity by >50% in kinase inhibition assays.
- Diethylamide moiety : Replacing diethyl with cyclopropyl (e.g., N-cyclopropyl analogs) improves metabolic stability but may reduce solubility .
- Oxoacetamide core : Substitution with thioacetamide decreases potency, highlighting the importance of the carbonyl group for hydrogen bonding .
Q. How should researchers resolve contradictions in bioactivity data across different studies?
Discrepancies may arise from variations in assay conditions or cell models. Mitigation strategies include:
- Standardized protocols : Adopt uniform assay parameters (e.g., serum concentration, incubation time).
- Orthogonal validation : Confirm results using complementary techniques (e.g., SPR for binding affinity alongside cellular assays).
- Meta-analysis : Compare data with structurally related indole derivatives (e.g., N-benzyl analogs) to identify trends .
Q. What experimental designs are recommended for comparing in vitro and in vivo efficacy?
- Dose-ranging studies : Test multiple concentrations in vitro (e.g., 0.1–100 µM) to establish a therapeutic window.
- Pharmacokinetic profiling : Measure plasma half-life and bioavailability in rodent models after oral/intravenous administration.
- Toxicity screens : Monitor liver/kidney function markers (e.g., ALT, creatinine) to assess safety .
Q. How can stability under physiological conditions be systematically evaluated?
- pH stability : Incubate the compound in buffers (pH 2–9) and monitor degradation via HPLC.
- Thermal stability : Accelerated stability studies at 40°C/75% RH for 4 weeks.
- Light sensitivity : Expose to UV-Vis light and track photodegradation products .
Q. What mechanistic studies are needed to elucidate its molecular targets?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
